1-Propionylpyrrolidine-2-carboxamide
Description
1-Propionylpyrrolidine-2-carboxamide (CAS: 122000-62-8) is a pyrrolidine-based carboxamide derivative with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol . Its structure features a pyrrolidine ring substituted with a propionyl group (CH₂CH₂CO-) at the 1-position and a carboxamide (-CONH₂) group at the 2-position. The InChI key provided (InChI=1/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12) confirms the stereochemistry and bonding pattern, highlighting its planar amide groups and propionyl side chain .
Properties
CAS No. |
122000-62-8 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-propanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12) |
InChI Key |
MYHAGSBBAMIZGD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCCC1C(=O)N |
Canonical SMILES |
CCC(=O)N1CCCC1C(=O)N |
Synonyms |
2-Pyrrolidinecarboxamide,1-(1-oxopropyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis:
| Property | 1-Propionylpyrrolidine-2-carboxamide | 1-(2-aminopropanoyl)pyrrolidine-2-carboxamide |
|---|---|---|
| Molecular Formula | C₈H₁₄N₂O₂ | C₈H₁₅N₃O₂ |
| Molecular Weight | 170.21 g/mol | 185.22 g/mol |
| Substituent at 1-Position | Propionyl (CH₂CH₂CO-) | 2-Aminopropanoyl (NH₂CH₂CO-) |
| Functional Groups | Carboxamide, ketone | Carboxamide, amine, ketone |
| Polarity | Moderate (due to amide and ketone) | Higher (additional amine group enhances polarity) |
Key Observations:
This modification may enhance solubility in aqueous environments compared to the parent compound.
Bioactivity Implications: The amine group in 1-(2-aminopropanoyl)pyrrolidine-2-carboxamide could facilitate interactions with biological targets (e.g., receptors or enzymes) that favor cationic or polar residues, whereas the propionyl variant may exhibit better membrane permeability due to reduced polarity .
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